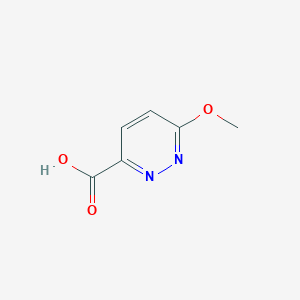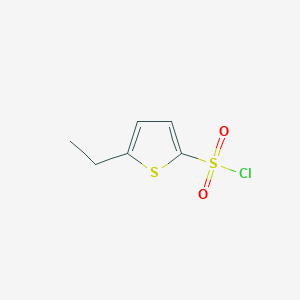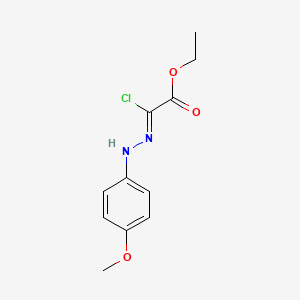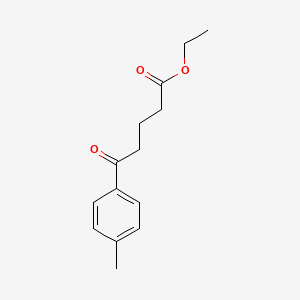
Ethyl 5-(4-methylphenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It also includes spectroscopic properties (UV-Vis, IR, NMR, etc.) and any characteristic reactions .Wissenschaftliche Forschungsanwendungen
Organic Peroxides Synthesis : Ethyl 5-(4-methylphenyl)-5-oxovalerate is involved in the reaction of hydrogen peroxide with ethyl 4-oxovalerate, yielding ethyl 4,4-dihydroperoxyvalerate. This process is notable in the synthesis of organic peroxides, highlighting the compound's relevance in organic chemistry (Cubbon & Hewlett, 1968).
Thermodynamic Properties in Tetrahydropyrimidine Derivatives : Research on tetrahydropyrimidine derivatives, which include ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, focuses on their combustion energies, enthalpies of formation, and thermodynamic properties. These properties are essential for understanding the energy potential and stability of these compounds in various applications (Klachko et al., 2020).
Chemical Reactivity and Derivative Formation : The compound's reactivity with monosubstituted hydrazines is studied, leading to the formation of various pyrazole derivatives. This showcases its utility in creating diverse chemical structures for potential applications in pharmaceuticals and materials science (Kurihara et al., 1980).
Synthesis of Chiral α-Hydroxy-γ-Butyrolactone : Ethyl 5-(4-methylphenyl)-5-oxovalerate plays a role in the asymmetric hydrogenation of ethyl 2,4-dioxovalerate, leading to the synthesis of chiral α-hydroxy-γ-butyrolactone. This process is significant in the field of stereochemistry and the synthesis of chiral compounds (Blandin et al., 1998).
Antitumor Activity Studies : The compound is associated with the synthesis of specific pyridine derivatives, which have shown potential as antimitotic agents, demonstrating antitumor activity in mice. This application is critical for the development of new anticancer drugs (Temple et al., 1992).
Corrosion Inhibition in Mild Steel : Pyranpyrazole derivatives, synthesized from compounds like ethyl 5-(4-methylphenyl)-5-oxovalerate, are investigated as corrosion inhibitors for mild steel. This application is vital for industrial processes and the protection of metal structures (Dohare et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(4-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-13(15)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBLTUWFXVZLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501481 |
Source


|
| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylphenyl)-5-oxovalerate | |
CAS RN |
42482-94-0 |
Source


|
| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


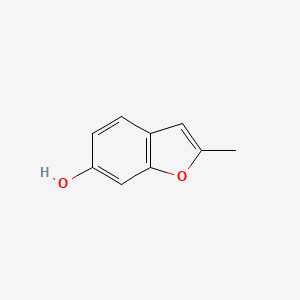
![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)

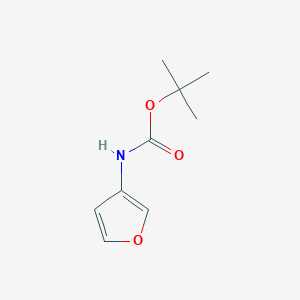
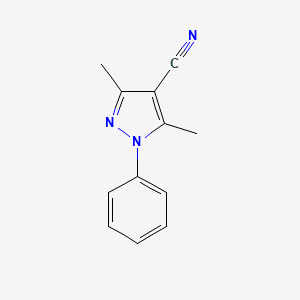
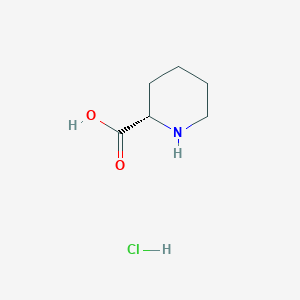
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
